A3334

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C17H13N3O3 |

|---|---|

Molekulargewicht |

307.30 g/mol |

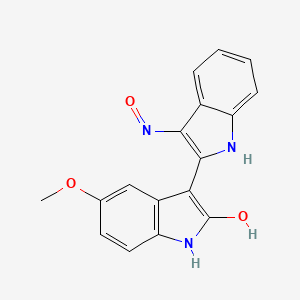

IUPAC-Name |

5-methoxy-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol |

InChI |

InChI=1S/C17H13N3O3/c1-23-9-6-7-13-11(8-9)14(17(21)19-13)16-15(20-22)10-4-2-3-5-12(10)18-16/h2-8,18-19,21H,1H3 |

InChI-Schlüssel |

NNFVURTYXFYQFZ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)NC(=C2C3=C(C4=CC=CC=C4N3)N=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Unraveling the Mechanism of Action of Small Molecule Inhibitors in Wnt Signaling

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation necessary for characterizing the mechanism of action of novel small molecule inhibitors of the Wnt signaling pathway. Due to the absence of specific public data for a compound designated "A3334," this document will serve as a detailed template, outlining the requisite experimental approaches and data presentation formats. The information herein is compiled from established research on various Wnt signaling inhibitors and general principles of drug discovery in this field.

Introduction to the Wnt Signaling Pathway

The Wnt signaling pathway is a crucial and highly conserved cellular communication network that governs fundamental aspects of embryonic development and adult tissue homeostasis, including cell proliferation, differentiation, and migration.[1][2] The canonical Wnt/β-catenin pathway is particularly significant. In the "off" state, a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), glycogen (B147801) synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α), phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[3][4] This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus.

Upon binding of a Wnt ligand to its Frizzled (Fz) and LRP5/6 co-receptors, the destruction complex is inactivated.[3] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. Nuclear β-catenin then associates with T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-myc and cyclin D1.[5][6] Dysregulation of the Wnt/β-catenin pathway, often due to mutations in components like APC or β-catenin, is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention.[5][7]

Common Mechanisms of Wnt Pathway Inhibition by Small Molecules

Small molecule inhibitors can target the Wnt signaling pathway at various levels. Understanding the precise point of intervention is critical for drug development.

-

Upstream Inhibition: Targeting components at or near the cell surface, such as the interaction between Wnt ligands and their receptors.

-

Cytoplasmic Inhibition: Modulating the stability of the β-catenin destruction complex. For instance, some inhibitors stabilize Axin, promoting β-catenin degradation.[4]

-

Nuclear Inhibition: Preventing the interaction between β-catenin and TCF/LEF transcription factors, thereby blocking the transcription of Wnt target genes.

Below is a diagram illustrating these potential points of inhibition within the canonical Wnt signaling pathway.

Caption: Canonical Wnt signaling pathway with potential points of small molecule inhibition.

Quantitative Data for this compound (Hypothetical)

Effective characterization of a novel inhibitor requires robust quantitative data from a variety of assays. The following tables present hypothetical data for "this compound" to illustrate the standard format for such information.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Readout | IC50 (µM) |

| TCF/LEF Reporter Assay | HEK293T | Luciferase Activity | 0.5 |

| SW480 | Luciferase Activity | 1.2 | |

| Cell Viability Assay | HEK293T | ATP Levels (CellTiter-Glo) | > 50 |

| SW480 | ATP Levels (CellTiter-Glo) | 10.5 |

Table 2: Target Engagement and Downstream Effects of this compound in SW480 cells

| Target Gene/Protein | Assay Type | Time Point | EC50 (µM) | Max. Effect (%) |

| β-catenin | Western Blot | 24h | 2.0 | 75% reduction |

| c-myc mRNA | qRT-PCR | 12h | 1.5 | 85% reduction |

| Axin2 mRNA | qRT-PCR | 12h | 1.8 | 80% reduction |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating the mechanism of action of a new compound.

4.1. TCF/LEF Reporter Assay

This cell-based assay is a primary screening method to identify inhibitors of the canonical Wnt pathway.[4][8]

-

Objective: To quantify the transcriptional activity of the β-catenin/TCF/LEF complex.

-

Principle: Cells are engineered to stably or transiently express a luciferase reporter gene under the control of a promoter containing multiple TCF/LEF binding sites. Inhibition of the Wnt pathway leads to a decrease in luciferase expression, which is measured as a reduction in luminescence.

-

Methodology:

-

Cell Culture: Plate HEK293T cells (for ligand-activated signaling) or SW480 cells (with constitutive signaling due to APC mutation) in 96-well plates.

-

Transfection (for transient assays): Co-transfect cells with a TCF/LEF luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., Renilla luciferase for normalization).

-

Wnt Pathway Activation (for HEK293T): Stimulate cells with Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway.

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 24 hours.

-

Lysis and Luminescence Reading: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize TCF/LEF-driven luciferase activity to the control reporter. Plot the normalized activity against the logarithm of this compound concentration and fit a dose-response curve to determine the IC50 value.

-

4.2. Western Blot for β-catenin Levels

-

Objective: To determine the effect of the inhibitor on β-catenin protein levels.

-

Methodology:

-

Cell Treatment: Treat SW480 cells with varying concentrations of this compound for 24 hours.

-

Protein Extraction: Lyse the cells and quantify total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against total β-catenin and a loading control (e.g., GAPDH or β-actin).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Quantification: Densitometrically quantify the band intensities and normalize β-catenin levels to the loading control.

-

4.3. Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes

-

Objective: To measure the effect of the inhibitor on the transcription of downstream Wnt target genes.

-

Methodology:

-

Cell Treatment and RNA Extraction: Treat SW480 cells with this compound for 12 hours and extract total RNA.

-

cDNA Synthesis: Synthesize cDNA from the RNA samples using reverse transcriptase.

-

qRT-PCR: Perform real-time PCR using primers specific for Wnt target genes (e.g., c-myc, Axin2) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.

-

Visualizations of Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing a novel Wnt signaling inhibitor.

References

- 1. Mechanisms of Wnt signaling and control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt signaling pathway: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetic interaction between Wnt/β-catenin and BMP receptor signaling during formation of the AER and the dorsal–ventral axis in the limb - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C644-0303, a small-molecule inhibitor of the Wnt/β-catenin pathway, suppresses colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of A3334: A Novel TLR7 Agonist for Chronic Hepatitis B

A Technical Guide for Researchers and Drug Development Professionals

Abstract

A3334, also known as TQ-A3334, JNJ-64794964, and AL-034, is a potent and orally bioavailable small molecule Toll-like receptor 7 (TLR7) agonist under investigation as a potential immunomodulatory therapy for chronic hepatitis B (CHB). This document provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

The discovery of this compound stems from the scientific rationale that activation of the innate immune system, specifically through TLR7, can lead to a functional cure for CHB.[1][2][3][4][5] TLR7 is a pathogen-associated molecular pattern (PAMP) receptor that recognizes single-stranded viral RNA. Its activation in plasmacytoid dendritic cells (pDCs) and other immune cells triggers a signaling cascade culminating in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][4] This innate immune response can subsequently induce a robust and durable adaptive immune response against the hepatitis B virus (HBV).

This compound was identified as a promising clinical candidate through a collaboration between Chia Tai Tianqing Pharmaceutical Group and Janssen Pharmaceuticals.[6] Preclinical studies in a mouse model of HBV infection demonstrated that oral administration of this compound led to a sustained, non-cytolytic reduction in HBV DNA and hepatitis B surface antigen (HBsAg) levels.[6] These antiviral effects were accompanied by the induction of anti-HBs antibodies and HBV-specific T-cell responses.[6]

Mechanism of Action

This compound acts as a selective agonist of TLR7. The binding of this compound to TLR7 in the endosomes of immune cells initiates a signaling pathway that is crucial for antiviral immunity.

Synthesis Pathway

The chemical synthesis of this compound is detailed in patent WO2016023511A1, assigned to Chia Tai Tianqing Pharmaceutical Group. The core structure is a pyrrolo[2,3-d]pyrimidine derivative. The general synthetic scheme is outlined below.

Experimental Protocols

The following are representative experimental protocols derived from the general procedures described in patent WO2016023511A1. Note: Specific reagents, stoichiometry, and reaction conditions may vary for the exact synthesis of this compound and should be referenced directly from the patent for precise replication.

Step 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core (A → C)

A solution of the appropriately substituted pyrrole (B145914) (Starting Material A) in a suitable solvent (e.g., N,N-dimethylformamide) is treated with a formylating agent (Reagent 1, e.g., phosphorus oxychloride and dimethylformamide) at a controlled temperature. Following workup, the resulting intermediate (Intermediate B) is cyclized with a suitable amine source (Reagent 2, e.g., formamidine (B1211174) acetate) in a high-boiling point solvent (Solvent 2, e.g., 2-methoxyethanol) under reflux conditions to yield the core pyrrolo[2,3-d]pyrimidine structure (C).

Step 2: Functionalization of the Core (C → E)

The pyrrolo[2,3-d]pyrimidine core (C) is subjected to a series of functionalization reactions. This may involve halogenation at a specific position, followed by a nucleophilic substitution or a cross-coupling reaction. For instance, the core can be chlorinated using a chlorinating agent (Reagent 3, e.g., N-chlorosuccinimide) in an appropriate solvent (Solvent 3, e.g., acetonitrile). The resulting chlorinated intermediate (D) can then undergo a Suzuki or Buchwald-Hartwig coupling reaction with a suitable boronic acid or amine (Reagent 4) in the presence of a palladium catalyst and a base in a suitable solvent system (Solvent 4, e.g., dioxane/water) to introduce a key side chain, yielding Intermediate E.

Step 3: Final Assembly (E → this compound)

The final step typically involves the introduction of the side chain that is critical for TLR7 agonist activity. This is often achieved by reacting Intermediate E with a specific amine or alcohol (Reagent 5) under appropriate conditions, which may include heating in a suitable solvent (Solvent 5, e.g., dimethyl sulfoxide) to afford the final product, this compound (F). Purification is typically performed using column chromatography or recrystallization.

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Antiviral Activity of this compound in AAV/HBV Mouse Model [6]

| Parameter | Vehicle Control | This compound (2 mg/kg) | This compound (6 mg/kg) | This compound (20 mg/kg) |

| Plasma HBV DNA Reduction (log10 IU/mL) | No significant change | Partial reduction | Significant reduction | Undetectable |

| Plasma HBsAg Reduction | No significant change | Partial reduction | Partial reduction | Undetectable |

| Anti-HBs Antibody Induction | Not observed | Not consistently observed | Observed in some animals | Consistently observed |

| HBsAg-specific T-cell Response | Not observed | Not consistently observed | Observed in some animals | Consistently observed |

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Ascending Dose Study)

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |

| 0.2 mg | Data not publicly available | Data not publicly available | Data not publicly available |

| ... | ... | ... | ... |

| 1.8 mg | Data not publicly available | Data not publicly available | Data not publicly available |

Note: Specific pharmacokinetic values from the Phase 1 study are not yet fully published in the public domain.

Clinical Development

This compound has progressed through a first-in-human Phase 1 study which demonstrated that single oral doses were generally safe and well-tolerated in healthy adults. The compound is currently being evaluated in a Phase 2/3 clinical trial to assess its efficacy and safety in combination with nucleoside(t)ide analogs for the treatment of chronic hepatitis B.

Conclusion

This compound is a promising oral TLR7 agonist with a well-defined mechanism of action and a clear rationale for its development as a treatment for chronic hepatitis B. Its synthesis is based on a versatile pyrrolo[2,3-d]pyrimidine scaffold, allowing for the generation of potent and selective TLR7 agonists. The ongoing clinical trials will be crucial in determining the ultimate therapeutic potential of this compound in achieving a functional cure for the millions of individuals living with CHB.

References

- 1. WO2021130270A1 - Pharmaceutical combination of antiviral agents targeting hbv and/or an immune modulator for treatment of hbv - Google Patents [patents.google.com]

- 2. WO2024214041A1 - Methods of treating chronic hepatitis b - Google Patents [patents.google.com]

- 3. CN118045051A - ä¸ç§tlr7æ¿å¨åçåºä½è¯ç©ç»åç© - Google Patents [patents.google.com]

- 4. US20220257619A1 - Long-acting formulations of tenofovir alafenamide - Google Patents [patents.google.com]

- 5. WO2019160882A1 - Pd-1/pd-l1 inhibitors - Google Patents [patents.google.com]

- 6. JNJ-64794964 (AL-034/TQ-A3334), a TLR7 agonist, induces sustained anti-HBV activity in AAV/HBV mice via non-cytolytic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to TQ-A3334: A Selective TLR7 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TQ-A3334, also known as AL-034 and JNJ-64794964, is a potent and selective oral agonist of Toll-like receptor 7 (TLR7).[1] This document provides a comprehensive technical overview of TQ-A3334, detailing its biological function, molecular targets, and mechanism of action. It summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for its evaluation, and provides visual representations of its signaling pathway and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating novel immunomodulatory therapies for chronic infections and oncology.

Biological Function and Molecular Target

TQ-A3334's primary biological function is the activation of the innate immune system through its specific interaction with Toll-like receptor 7 (TLR7).[1] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the recognition of single-stranded RNA (ssRNA) viruses.[2] Upon binding to TLR7, TQ-A3334 initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[1][3] This robust immune response has therapeutic potential in the treatment of chronic viral infections, such as chronic hepatitis B (CHB), and in immuno-oncology.[1][4]

The selectivity of TQ-A3334 for TLR7 over the closely related TLR8 is a key characteristic. In vitro studies have determined the lowest effective concentrations (LECs) of TQ-A3334 to be 70 nM for human TLR7 and 3180 nM for human TLR8, demonstrating a significant selectivity profile.[5]

Mechanism of Action

The mechanism of action of TQ-A3334 is centered on the activation of the TLR7 signaling pathway within immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells.[1]

Signaling Pathway:

-

Binding and Activation: TQ-A3334 enters the endosome of TLR7-expressing cells and binds to the TLR7 receptor.

-

MyD88 Recruitment: This binding event induces a conformational change in TLR7, leading to the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein.

-

IRF7 and NF-κB Activation: The formation of the TLR7-MyD88 complex initiates two downstream signaling branches:

-

IRF7 Pathway: Leads to the phosphorylation and activation of interferon regulatory factor 7 (IRF7), which then translocates to the nucleus and drives the transcription of type I interferons (IFN-α and IFN-β).

-

NF-κB Pathway: Activates the nuclear factor-kappa B (NF-κB) signaling cascade, resulting in the nuclear translocation of NF-κB and the subsequent transcription of various pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., MCP-1).

-

-

Immune Response: The secreted interferons and cytokines orchestrate a broad antiviral and antitumor immune response by activating natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), and other immune effector cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for TQ-A3334 from in vitro, preclinical, and clinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Cell Line/System |

| Lowest Effective Concentration (LEC) - Human TLR7 | 70 nM | Not specified |

| Lowest Effective Concentration (LEC) - Human TLR8 | 3180 nM | Not specified |

Table 2: Preclinical Efficacy in AAV/HBV Mouse Model

| Dose (oral, once daily) | Endpoint | Result |

| 6 mg/kg | Plasma HBV DNA | Partial decrease |

| 6 mg/kg | Plasma HBsAg | Partial decrease |

| 20 mg/kg | Plasma HBV DNA | Undetectable after 3 weeks |

| 20 mg/kg | Plasma HBsAg | Undetectable after 3 weeks |

Table 3: Phase I Clinical Trial in Healthy Volunteers (Single Ascending Dose)

| Parameter | Dose Range | Value |

| Time to Maximum Concentration (Tmax) | 0.2 - 1.8 mg | 0.42 - 0.5 hours |

| Pharmacodynamic Markers Induced | 1.0 - 1.8 mg | MCP-1, ISG-15, MX-1, OAS-1 |

Experimental Protocols

In Vitro TLR7 Activation Assay (HEK-Blue™ TLR7 Reporter Assay)

This protocol describes a common method for determining the in vitro potency of TLR7 agonists.[6][7][8]

Objective: To quantify the activation of human TLR7 by TQ-A3334.

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

TQ-A3334

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Plate reader (620-655 nm)

Methodology:

-

Cell Seeding: Seed HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of HEK-Blue™ Detection medium.

-

Compound Preparation: Prepare serial dilutions of TQ-A3334 in the appropriate vehicle (e.g., DMSO, followed by dilution in cell culture medium).

-

Cell Treatment: Add 20 µL of the TQ-A3334 dilutions to the respective wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Measurement: Measure the absorbance of the cell supernatant at 620-655 nm using a plate reader. The color change in the HEK-Blue™ Detection medium is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation downstream of TLR7.

-

Data Analysis: Plot the absorbance values against the log concentration of TQ-A3334 and fit a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Antiviral Efficacy in AAV/HBV Mouse Model

This protocol outlines the general procedure for evaluating the antiviral efficacy of TQ-A3334 in a mouse model of chronic hepatitis B.[9][10][11]

Objective: To assess the in vivo efficacy of TQ-A3334 in reducing HBV viral load and antigen levels.

Materials:

-

C57BL/6 mice

-

Adeno-associated virus (AAV) vector carrying a 1.3-fold HBV genome (AAV-HBV)

-

TQ-A3334

-

Oral gavage needles

-

ELISA kits for HBsAg and HBeAg

-

qPCR reagents for HBV DNA quantification

Methodology:

-

Model Establishment: Inject C57BL/6 mice intravenously (tail vein) with the AAV-HBV vector to establish a persistent HBV infection. Monitor serum HBsAg and HBV DNA levels to confirm successful infection.

-

Treatment Groups: Once chronic infection is established (typically 4-6 weeks post-injection), randomize the mice into treatment and vehicle control groups.

-

Drug Administration: Administer TQ-A3334 orally (e.g., via gavage) to the treatment groups at various dose levels (e.g., 2, 6, and 20 mg/kg) on a specified schedule (e.g., once daily for 4-12 weeks). The control group receives the vehicle on the same schedule.

-

Monitoring: Collect blood samples at regular intervals throughout the study to monitor:

-

Serum HBV DNA levels by qPCR.

-

Serum HBsAg and HBeAg levels by ELISA.

-

Serum alanine (B10760859) aminotransferase (ALT) levels as a marker of liver damage.

-

-

Terminal Analysis: At the end of the study, sacrifice the mice and collect liver tissue for analysis of intrahepatic HBV DNA, RNA, and core antigen (HBcAg) levels.

-

Data Analysis: Compare the changes in viral markers between the TQ-A3334-treated groups and the vehicle control group to determine the antiviral efficacy.

Phase I Clinical Trial in Healthy Volunteers

This section provides a general outline of the design for a first-in-human, single-ascending dose (SAD) and multiple-ascending dose (MAD) study of TQ-A3334.[3][12][13][14]

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of TQ-A3334 in healthy adult volunteers.

Study Design: Randomized, double-blind, placebo-controlled, dose-escalation study.

Methodology:

-

Single Ascending Dose (SAD) Phase:

-

Enroll sequential cohorts of healthy volunteers.

-

Within each cohort, subjects are randomized to receive a single oral dose of either TQ-A3334 or a placebo.

-

Dose levels are escalated in subsequent cohorts based on the safety and tolerability data from the previous cohort (e.g., 0.2 mg, 0.6 mg, 1.2 mg, 1.8 mg).

-

Collect serial blood samples over a specified period (e.g., 72 hours) for PK analysis (measuring plasma concentrations of TQ-A3334) and PD analysis (measuring levels of cytokines and interferon-stimulated genes).

-

Monitor subjects for adverse events.

-

-

Multiple Ascending Dose (MAD) Phase:

-

Enroll new cohorts of healthy volunteers.

-

Subjects receive multiple oral doses of TQ-A3334 or placebo over a defined period (e.g., once daily for 7 days).

-

Dose levels are escalated in subsequent cohorts based on safety and tolerability.

-

Conduct intensive PK and PD sampling after the first and last doses.

-

Monitor subjects for adverse events throughout the dosing period and a follow-up period.

-

-

Food Effect Cohort:

-

A separate cohort may be included to assess the effect of food on the bioavailability of TQ-A3334. Subjects receive the drug on two separate occasions, once in a fasted state and once after a high-fat meal.

-

Visualizations

Signaling Pathway of TQ-A3334

Caption: TLR7 signaling pathway activated by TQ-A3334.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for in vivo efficacy testing of TQ-A3334.

Phase I Clinical Trial Design

Caption: Phase I clinical trial design for TQ-A3334.

References

- 1. Facebook [cancer.gov]

- 2. invivogen.com [invivogen.com]

- 3. Safety, pharmacokinetics and pharmacodynamics of TQ-A3334, an oral toll-like receptor 7 agonist in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in new antivirals for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assay in Summary_ki [bdb99.ucsd.edu]

- 7. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. invivogen.com [invivogen.com]

- 9. JNJ-64794964 (AL-034/TQ-A3334), a TLR7 agonist, induces sustained anti-HBV activity in AAV/HBV mice via non-cytolytic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AAV-HBV Transfection Mouse Model Efficient for Animal Experiments and HBV-Related Studies - Creative Biogene [creative-biogene.com]

- 11. A mouse model for HBV immunotolerance and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clinicaltrial.be [clinicaltrial.be]

- 13. Data driven evaluation of healthy volunteer characteristics at screening for phase I clinical trials to inform on study design and optimize screening processes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CRO | Clinical services | Phase I Healthy Volunteers | Biotrial [biotrial.com]

A3334: A Potent TLR7 Agonist for Antiviral Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

A3334, also known as JNJ-64794964, AL-034, and TQ-A3334, is a novel, orally bioavailable small molecule that acts as a selective agonist of Toll-like receptor 7 (TLR7). By activating TLR7, this compound stimulates the innate immune system, leading to the production of interferons and other cytokines that play a crucial role in antiviral defense. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in further exploring the therapeutic potential of this compound for viral infections, particularly chronic hepatitis B (CHB).

Introduction

Toll-like receptors are a class of pattern recognition receptors that play a pivotal role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7, which is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells, recognizes single-stranded viral RNA. Activation of TLR7 triggers a signaling cascade that results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This innate immune response is critical for controlling viral replication and shaping the subsequent adaptive immune response.

This compound has been developed as a selective TLR7 agonist to harness this natural antiviral pathway for therapeutic purposes. Its primary indication under investigation is chronic hepatitis B, a persistent viral infection of the liver that affects millions worldwide and can lead to severe liver disease, including cirrhosis and hepatocellular carcinoma. By stimulating the host's immune system, this compound offers a potential new strategy to achieve functional cure in patients with CHB.

Mechanism of Action

This compound activates the TLR7 signaling pathway within the endosomes of immune cells. This activation leads to a downstream cascade involving the recruitment of the adaptor protein MyD88, followed by the activation of IRAK4, IRAK1, and TRAF6. This ultimately results in the activation of transcription factors NF-κB and IRF7, which drive the expression of type I interferons and other inflammatory cytokines.

Signaling Pathway Diagram

Caption: this compound-mediated TLR7 signaling pathway.

Preclinical Data

The antiviral activity of this compound was evaluated in a preclinical study using an adeno-associated virus (AAV)/HBV mouse model.[1][2] This model establishes a persistent HBV infection, allowing for the assessment of therapeutic interventions.

Antiviral Efficacy in AAV/HBV Mice

In this study, AAV/HBV mice were treated orally with this compound at doses of 2, 6, or 20 mg/kg once weekly for 12 weeks.[1][2] The highest dose of 20 mg/kg resulted in a significant reduction of viral markers.[1][2]

| Parameter | Vehicle Control | 2 mg/kg this compound | 6 mg/kg this compound | 20 mg/kg this compound |

| Plasma HBV DNA | No significant change | Not reported | Partial decrease[1][2] | Undetectable by week 3[1][2] |

| Plasma HBsAg | No significant change | Not reported | Partial decrease[1][2] | Undetectable by week 3[1][2] |

| Anti-HBs Antibodies | Not detected | Not reported | Detected in 1/8 animals[1][2] | High levels observed[1][2] |

| HBsAg-specific T-cells | Not detected | Not reported | Detected in 1/8 animals[1][2] | Detected[1][2] |

Table 1: Antiviral activity of this compound in AAV/HBV mice after 12 weeks of treatment. [1][2]

Immune Response

Treatment with this compound in the AAV/HBV mouse model led to the induction of a robust immune response, characterized by the production of anti-HBs antibodies and the activation of HBsAg-specific T-cells.[1][2] Notably, at the 6 mg/kg dose, a 5-8 fold increase in the chemokine CXCL10 was observed.[2] The antiviral effect of this compound was achieved through non-cytolytic mechanisms, as evidenced by normal levels of alanine (B10760859) aminotransferase (ALT), indicating no significant liver damage.[1][2]

Clinical Data

A Phase 1, randomized, double-blind, placebo-controlled, single-ascending dose study was conducted in 48 healthy adult volunteers to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound.[3]

Safety and Pharmacokinetics

Oral doses of this compound ranging from 0.2 mg to 1.8 mg were found to be safe and well-tolerated.[3] The most common adverse events were a decrease in lymphocyte count and headache, which are consistent with interferon-α exposure.[3] this compound was rapidly absorbed, with the time to maximum plasma concentration (Tmax) occurring between 0.42 and 0.5 hours.[3] Systemic exposure (Cmax and AUC) increased with the dose.[3]

Pharmacodynamics

The pharmacodynamic activity of this compound was demonstrated by the dose-dependent induction of several cytokines and interferon-stimulated genes (ISGs).[3]

| Biomarker | Dose Range (mg) | Observation |

| MCP-1 | 1.0 - 1.8 | Slightly dose-dependent increase[3] |

| ISG-15 | 1.0 - 1.8 | Slightly dose-dependent increase[3] |

| MX-1 | 1.0 - 1.8 | Slightly dose-dependent increase[3] |

| OAS-1 | 1.0 - 1.8 | Slightly dose-dependent increase[3] |

Table 2: Pharmacodynamic response to single ascending doses of this compound in healthy volunteers. [3]

Experimental Protocols

AAV/HBV Mouse Model for Preclinical Efficacy Studies

This protocol provides a general framework for establishing an AAV/HBV mouse model to evaluate the antiviral efficacy of compounds like this compound.

Caption: Experimental workflow for AAV/HBV mouse model studies.

Detailed Steps:

-

AAV-HBV Vector: An AAV vector, typically serotype 8 for its high hepatotropism, is engineered to carry an overlength (e.g., 1.3-fold) HBV genome.[2][4][5] This allows for the production of all viral proteins and replication intermediates.

-

Animal Model: Male C57BL/6 mice are commonly used.[2]

-

Infection: A single intravenous injection of the AAV-HBV vector is administered to the mice.[2]

-

Confirmation of Infection: Chronic infection is typically established within 4-6 weeks, which can be confirmed by measuring plasma levels of HBV DNA and HBsAg.[2]

-

Treatment: The test compound (e.g., this compound) is administered orally via gavage at various doses and schedules. A vehicle control group is included.[2]

-

Monitoring: Blood samples are collected at regular intervals to monitor plasma levels of HBV DNA, HBsAg, and anti-HBs antibodies.

-

Endpoint Analysis: At the end of the treatment and follow-up periods, mice are euthanized, and liver and spleen tissues are collected for histological analysis, quantification of intrahepatic HBV DNA and RNA, and assessment of HBV-specific T-cell responses (e.g., by ELISpot or intracellular cytokine staining).

Phase 1 Clinical Trial Protocol for Pharmacodynamic Assessment

This protocol outlines the key steps for assessing the pharmacodynamic effects of a TLR7 agonist like this compound in a first-in-human study.

Detailed Steps:

-

Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose design is employed.[3]

-

Participants: Healthy adult volunteers are enrolled into cohorts for each dose level.[3]

-

Dosing: Participants receive a single oral dose of this compound or placebo.[3]

-

Pharmacokinetic Sampling: Blood samples are collected at multiple time points post-dose to determine the plasma concentration of the drug and its metabolites.

-

Pharmacodynamic Sampling: Peripheral blood mononuclear cells (PBMCs) and plasma are collected at baseline and at various time points post-dose.

-

Cytokine and Chemokine Analysis: Plasma levels of cytokines and chemokines (e.g., MCP-1, IFN-α) are measured using multiplex immunoassays (e.g., Luminex) or ELISA.

-

Interferon-Stimulated Gene (ISG) Expression Analysis: RNA is extracted from PBMCs, and the expression levels of ISGs (e.g., ISG-15, MX-1, OAS-1) are quantified using quantitative real-time PCR (qRT-PCR).

Logical Relationship of this compound's Mechanism of Action

The therapeutic rationale for using this compound in viral infections is based on a clear logical progression from molecular interaction to clinical outcome.

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This compound is a promising TLR7 agonist with demonstrated preclinical antiviral efficacy and a favorable safety and pharmacodynamic profile in early clinical studies. Its ability to stimulate a robust and broad immune response against viral pathogens, particularly HBV, without direct cytotoxicity, positions it as a valuable candidate for further development, potentially as part of a combination therapy to achieve functional cure. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to build upon in their efforts to translate the therapeutic potential of this compound into clinical reality.

References

- 1. JNJ-64794964 (AL-034/TQ-A3334), a TLR7 agonist, induces sustained anti-HBV activity in AAV/HBV mice via non-cytolytic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Safety, pharmacokinetics and pharmacodynamics of TQ-A3334, an oral toll-like receptor 7 agonist in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | AAV-HBV mouse model replicates the intrahepatic immune landscape of chronic HBV patients at single-cell level [frontiersin.org]

- 5. AAV-HBV Transfection Mouse Model Efficient for Animal Experiments and HBV-Related Studies - Creative Biogene [creative-biogene.com]

Initial Preclinical Studies on A3334, a Novel AMPK Activator, for Metabolic Syndrome

Abstract: Metabolic syndrome is a complex condition characterized by a cluster of risk factors including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, which significantly increases the risk for type 2 diabetes and cardiovascular disease.[1][2] A promising therapeutic target for this multifaceted disorder is AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4][5] This document outlines the initial preclinical data for A3334, a novel, potent, small-molecule allosteric activator of AMPK. The in vitro and in vivo studies summarized herein provide a foundational assessment of this compound's therapeutic potential in ameliorating key aspects of metabolic syndrome.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial preclinical evaluations of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Description |

| AMPK Activation (EC₅₀) | HepG2 (Human Hepatocytes) | 15 nM | Concentration for 50% maximal activation of AMPK. |

| C2C12 (Mouse Myotubes) | 24 nM | Concentration for 50% maximal activation of AMPK. | |

| ACC Phosphorylation (EC₅₀) | Primary Rat Hepatocytes | 35 nM | Concentration for 50% maximal phosphorylation of Acetyl-CoA Carboxylase, a direct downstream target of AMPK.[5] |

| Fatty Acid Oxidation | L6 Myotubes | +85% (at 100 nM) | Increase in fatty acid oxidation compared to vehicle control. |

| Glucose Uptake | L6 Myotubes | +60% (at 100 nM) | Increase in glucose uptake compared to vehicle control. |

Table 2: Pharmacokinetic Profile of this compound in C57BL/6J Mice (Single Oral Dose)

| Parameter | 10 mg/kg | 30 mg/kg |

| Cₘₐₓ (ng/mL) | 450 ± 55 | 1380 ± 190 |

| Tₘₐₓ (h) | 0.5 | 0.5 |

| AUC₀₋₂₄ (ng·h/mL) | 1890 ± 210 | 5850 ± 620 |

| t₁/₂ (h) | 3.8 ± 0.4 | 4.1 ± 0.5 |

| Oral Bioavailability (%) | 42% | 45% |

Table 3: In Vivo Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model

(8-week treatment period, male C57BL/6J mice on a 60% high-fat diet)

| Parameter | Vehicle Control | This compound (30 mg/kg, oral, QD) | % Change vs. Control |

| Body Weight Change (g) | +12.5 ± 1.8 | +5.1 ± 1.1 | -59.2% |

| Fasting Blood Glucose (mg/dL) | 145 ± 12 | 102 ± 9 | -29.7% |

| Fasting Plasma Insulin (ng/mL) | 3.1 ± 0.5 | 1.4 ± 0.3 | -54.8% |

| Oral Glucose Tolerance Test (AUC) | 35,000 ± 3,200 | 21,500 ± 2,500 | -38.6% |

| Plasma Triglycerides (mg/dL) | 130 ± 15 | 75 ± 11 | -42.3% |

| Plasma Total Cholesterol (mg/dL) | 210 ± 20 | 165 ± 18 | -21.4% |

| Liver Triglyceride Content (mg/g) | 95 ± 11 | 48 ± 8* | -49.5% |

| p < 0.05 compared to Vehicle Control |

Signaling Pathway and Experimental Workflow Visualizations

Proposed Signaling Pathway of this compound

The primary mechanism of action for this compound is the direct allosteric activation of AMPK. Once activated, AMPK initiates a cascade of events to restore cellular energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[5] This leads to increased glucose uptake in muscle, enhanced fatty acid oxidation, and reduced glucose production and lipid synthesis in the liver.[3][4]

In Vivo Efficacy Study Workflow

The diagram below outlines the workflow for evaluating the efficacy of this compound in the diet-induced obesity (DIO) mouse model, a standard preclinical model for metabolic syndrome.

Detailed Experimental Protocols

Protocol 1: In Vitro AMPK Activation Assay in HepG2 Cells

-

Cell Culture: Human HepG2 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with a low-glucose medium (1 g/L) for 2 hours prior to treatment. This compound is serially diluted in DMSO and then further diluted in the low-glucose medium to achieve final concentrations ranging from 1 nM to 10 µM (final DMSO concentration ≤ 0.1%). Cells are treated with the compound or vehicle (0.1% DMSO) for 60 minutes.

-

Cell Lysis: After treatment, the medium is aspirated, and cells are washed once with ice-cold PBS. Cells are then lysed by adding 50 µL of lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

Western Blotting: Equal amounts of protein (20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

-

Detection & Analysis: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software. The ratio of phospho-AMPK to total AMPK is calculated and normalized to the vehicle control. The EC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic curve.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in DIO Mice

-

Animal Model: Male C57BL/6J mice are fed a high-fat diet (60% kcal from fat) for 10-12 weeks to induce obesity and insulin resistance.[6][7]

-

Acclimatization and Dosing: Following the induction period and randomization, mice are treated daily with this compound (30 mg/kg) or vehicle via oral gavage for 7 weeks.

-

Fasting: Prior to the OGTT, mice are fasted for 6 hours with free access to water.[7]

-

Baseline Glucose Measurement (t=0): A baseline blood sample is collected via a small incision at the tail tip. Blood glucose is measured immediately using a handheld glucometer.[8]

-

Glucose Administration: A bolus of glucose solution (2 g/kg body weight) is administered to each mouse via oral gavage.[6][8]

-

Post-Gavage Blood Glucose Monitoring: Blood glucose levels are measured from the tail tip at 15, 30, 60, 90, and 120 minutes after the glucose administration.[8][9][10]

-

Data Analysis: The blood glucose concentration is plotted against time for each group. The Area Under the Curve (AUC) for the glucose excursion is calculated for each mouse using the trapezoidal rule to assess glucose tolerance. Statistical significance between the vehicle and this compound-treated groups is determined using an unpaired t-test.

References

- 1. benchchem.com [benchchem.com]

- 2. A Comprehensive Review on Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Small-Molecule AMP-Activated Protein Kinase Allosteric Activator with Beneficial Effects in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. AMPK: Lessons from transgenic and knockout animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

- 9. protocols.io [protocols.io]

- 10. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]

Technical Guide: Pharmacological Properties of Compound A3334

As no publicly available pharmacological data for a compound designated "A3334" could be found, this guide has been generated as a template to illustrate the requested format and content. The data and experimental protocols presented herein are hypothetical and representative of a fictional tyrosine kinase inhibitor targeting the BCR-ABL fusion protein, a key driver in certain types of leukemia. This document serves as a blueprint for creating an in-depth technical guide for a novel compound.

Audience: Researchers, scientists, and drug development professionals.

Compound: this compound (Hypothetical)

Chemical Class: Phenylamino-pyrimidine derivative

Mechanism of Action: ATP-competitive inhibitor of the BCR-ABL tyrosine kinase.

Introduction

Compound this compound is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, an aberrant protein central to the pathophysiology of Chronic Myeloid Leukemia (CML). By blocking the ATP-binding site of the kinase domain, this compound inhibits the autophosphorylation and activation of BCR-ABL, thereby impeding downstream signaling pathways that lead to uncontrolled cell proliferation and survival. This document provides a comprehensive overview of the pharmacological properties of this compound, including its in vitro and in vivo efficacy, pharmacokinetic profile, and the methodologies used for its characterization.

In Vitro Pharmacology

Kinase Inhibition Profile

The inhibitory activity of this compound was assessed against a panel of tyrosine kinases to determine its potency and selectivity.

Table 1: Kinase Inhibition Profile of Compound this compound

| Kinase Target | IC₅₀ (nM) | Assay Type |

| BCR-ABL | 15 | Cell-free (HTRF) |

| c-Kit | 85 | Cell-based (ELISA) |

| PDGFR | 120 | Cell-free (HTRF) |

| SRC | >1000 | Cell-based (ELISA) |

| EGFR | >5000 | Cell-free (HTRF) |

Cellular Activity

The anti-proliferative effects of this compound were evaluated in various leukemia cell lines.

Table 2: Anti-proliferative Activity of Compound this compound

| Cell Line | BCR-ABL Status | GI₅₀ (nM) |

| K562 | Positive | 50 |

| Ba/F3 | Positive | 75 |

| U937 | Negative | >10000 |

Experimental Protocols

Cell-Free Kinase Inhibition Assay (HTRF)

This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate peptide by the isolated kinase domain of BCR-ABL.

-

Reagents: Recombinant BCR-ABL kinase domain, biotinylated substrate peptide, ATP, and HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

-

Procedure:

-

This compound is serially diluted in DMSO and added to a 384-well plate.

-

BCR-ABL kinase and the substrate peptide are added to each well.

-

The kinase reaction is initiated by the addition of ATP.

-

The plate is incubated for 60 minutes at room temperature.

-

HTRF detection reagents are added to stop the reaction and initiate the detection signal.

-

The plate is incubated for an additional 60 minutes.

-

The HTRF signal is read on a compatible plate reader.

-

-

Data Analysis: The IC₅₀ value is calculated using a four-parameter logistic model.

Cell-Based Anti-proliferative Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

-

Cell Culture: K562, Ba/F3, and U937 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Procedure:

-

Cells are seeded into 96-well plates at a density of 5,000 cells per well.

-

Compound this compound is added at various concentrations.

-

Plates are incubated for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

-

-

Data Analysis: The GI₅₀ (concentration for 50% growth inhibition) is determined by non-linear regression analysis.

Signaling Pathway and Workflow Diagrams

Mechanism of Action of this compound

The following diagram illustrates the signaling pathway inhibited by Compound this compound.

Experimental Workflow for IC₅₀ Determination

The workflow for determining the half-maximal inhibitory concentration (IC₅₀) is depicted below.

Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in a murine model following a single intravenous (IV) and oral (PO) administration.

Table 3: Pharmacokinetic Parameters of Compound this compound in Mice

| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |

| T½ (h) | 2.5 | 4.1 |

| Cₘₐₓ (ng/mL) | 1200 | 850 |

| Tₘₐₓ (h) | 0.1 | 1.0 |

| AUC₀₋inf (ng·h/mL) | 3500 | 6200 |

| Bioavailability (%) | - | 35 |

Conclusion

Compound this compound is a novel tyrosine kinase inhibitor with high potency against the BCR-ABL kinase. It demonstrates significant anti-proliferative activity in BCR-ABL-positive cell lines and exhibits favorable pharmacokinetic properties for further development. The data presented in this guide supports the continued investigation of this compound as a potential therapeutic agent for Chronic Myeloid Leukemia.

The Role of A3334 in Adipogenic Differentiation: An In-depth Technical Guide

An extensive search for the molecule designated "A3334" in the context of adipogenic differentiation has yielded no specific results. Publicly available scientific literature and databases do not contain information on a compound with this identifier and its role in the differentiation of adipocytes.

Therefore, this guide will focus on the core, well-established molecular mechanisms governing adipogenic differentiation, providing a framework for understanding how a novel compound like this compound could be investigated and where it might exert its effects. This document is intended for researchers, scientists, and drug development professionals.

Core Principles of Adipogenic Differentiation

Adipogenesis is a complex and highly regulated process by which undifferentiated mesenchymal stem cells (MSCs) commit to and develop into mature, lipid-laden adipocytes. This process is orchestrated by a cascade of transcription factors and signaling pathways.

The key master regulators of adipogenesis are Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[1][2][3] Their coordinated expression and activity are essential for the terminal differentiation of preadipocytes.[1][2] Ectopic expression of PPARγ is sufficient to induce adipogenesis in non-adipogenic fibroblasts.[4]

Key Signaling Pathways Modulating Adipogenesis

Several signaling pathways converge to either promote or inhibit the expression and activity of these master regulators. A hypothetical molecule like this compound could potentially modulate one or more of these pathways.

1. Wnt/β-catenin Signaling Pathway: This pathway is a potent inhibitor of adipogenesis.[5][6][7] Activation of Wnt signaling leads to the stabilization of β-catenin, which then translocates to the nucleus and represses the expression of PPARγ and C/EBPα.[6][8][9] Conversely, inhibition of the Wnt/β-catenin pathway is a prerequisite for adipocyte differentiation to occur.[8]

2. Insulin (B600854)/IGF-1 Signaling Pathway: Insulin signaling plays a crucial pro-adipogenic role. Upon binding to its receptor, insulin activates the PI3K-Akt signaling cascade. This pathway promotes adipogenesis by inhibiting negative regulators of adipocyte differentiation.[10]

3. BMP Signaling Pathway: Bone Morphogenetic Proteins (BMPs), particularly BMP4, can commit MSCs to the adipocyte lineage.[11][12] BMP4 treatment of preadipocytes increases the expression of PPARγ and C/EBPα.[11][12]

Hypothetical Points of Intervention for "this compound"

Given the established pathways, a compound designated this compound could influence adipogenic differentiation through several mechanisms:

-

Agonism or Antagonism of PPARγ: this compound could act as a direct ligand for PPARγ, either activating (agonist) or blocking (antagonist) its transcriptional activity. PPARγ agonists, such as thiazolidinediones, are potent inducers of adipogenesis.[13]

-

Modulation of the Wnt/β-catenin Pathway: this compound could inhibit components of the Wnt signaling cascade, thereby promoting adipogenesis.

-

Interference with C/EBPβ and C/EBPδ activity: These "early" C/EBP family members are induced upon adipogenic stimulation and are required to activate the expression of PPARγ and C/EBPα.[1] this compound could potentially enhance the expression or DNA-binding activity of C/EBPβ and C/EBPδ.

-

Regulation of Epigenetic Modifiers: Adipogenesis is also controlled by epigenetic mechanisms, including histone methylation and acetylation. This compound could potentially inhibit or activate enzymes involved in these processes, thereby altering the chromatin landscape at key adipogenic gene loci.

Experimental Protocols to Investigate the Role of this compound

To elucidate the role of a novel compound like this compound in adipogenic differentiation, a series of well-defined experiments would be necessary.

In Vitro Adipocyte Differentiation Assay

This is the foundational experiment to determine if this compound has a pro- or anti-adipogenic effect.

-

Cell Line: 3T3-L1 preadipocytes are a commonly used and well-characterized model for studying adipogenesis.[14]

-

Differentiation Induction:

-

Culture 3T3-L1 preadipocytes to confluence.

-

Two days post-confluence (Day 0), induce differentiation with a standard MDI cocktail consisting of 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% fetal bovine serum (FBS).

-

On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days.

-

-

Treatment with this compound: The compound this compound would be added to the culture medium at various concentrations at different time points (e.g., from Day 0, from Day 2) to determine its effective dose and window of activity.

-

Assessment of Differentiation:

-

Oil Red O Staining: On Day 8-10, mature adipocytes are fixed and stained with Oil Red O solution to visualize the accumulation of intracellular lipid droplets. The stain can be extracted and quantified spectrophotometrically.

-

Gene Expression Analysis (qPCR): RNA is isolated at different time points (e.g., Day 0, 2, 4, 8) to measure the mRNA levels of key adipogenic markers such as Pparg, Cebpa, Fabp4 (aP2), and Adipoq (Adiponectin).

-

Protein Analysis (Western Blot): Protein lysates are collected to assess the protein levels of PPARγ, C/EBPα, and FABP4.

-

Luciferase Reporter Assay for PPARγ Activity

This assay determines if this compound directly activates PPARγ.

-

Methodology:

-

Co-transfect HEK293T or a similar cell line with a plasmid expressing PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPARγ response element (PPRE).

-

Treat the transfected cells with this compound at various concentrations. A known PPARγ agonist (e.g., rosiglitazone) should be used as a positive control.

-

Measure luciferase activity to determine the extent of PPARγ activation.

-

TCF/LEF Reporter Assay for Wnt/β-catenin Signaling

This assay assesses the effect of this compound on the Wnt/β-catenin pathway.

-

Methodology:

-

Transfect cells with a TCF/LEF-responsive luciferase reporter plasmid.

-

Stimulate the Wnt pathway using Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021).

-

Co-treat the cells with this compound at various concentrations.

-

Measure the inhibition of Wnt-induced luciferase activity.

-

Data Presentation

Quantitative data from the above experiments should be summarized in structured tables for clear comparison.

Table 1: Effect of this compound on Adipocyte Differentiation (Oil Red O Quantification)

| Treatment Group | Concentration | Absorbance at 520 nm (OD) | % of Control |

| Vehicle Control | - | 100% | |

| This compound | X µM | ||

| This compound | Y µM | ||

| This compound | Z µM | ||

| Positive Control (e.g., Rosiglitazone) | 1 µM |

Table 2: Effect of this compound on Adipogenic Gene Expression (qPCR, Fold Change vs. Vehicle Control)

| Gene | This compound (X µM) | This compound (Y µM) | This compound (Z µM) | Positive Control |

| Pparg | ||||

| Cebpa | ||||

| Fabp4 | ||||

| Adipoq |

Visualization of Signaling Pathways and Workflows

Diagrams are crucial for illustrating the complex interactions in adipogenesis and the experimental logic.

Caption: Key signaling pathways regulating adipogenesis.

Caption: Experimental workflow to test this compound's role.

References

- 1. C/EBPα induces adipogenesis through PPARγ: a unified pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPARγ and the Global Map of Adipogenesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchhub.com [researchhub.com]

- 4. PPAR gamma and the control of adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Wnt/β-catenin signaling regulates adipose tissue lipogenesis and adipocyte-specific loss is rigorously defended by neighboring stromal-vascular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wnt/β-catenin signaling in adipogenesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chibby Promotes Adipocyte Differentiation through Inhibition of β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Loss of wnt/β-catenin signaling causes cell fate shift of preosteoblasts from osteoblasts to adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Adipogenesis: A Complex Interplay of Multiple Molecular Determinants and Pathways | MDPI [mdpi.com]

- 12. Adipogenesis: A Complex Interplay of Multiple Molecular Determinants and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PPARγ: a circadian transcription factor in adipogenesis and osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular mechanisms of adipocyte differentiation and inhibitory action of pref-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Role of A3334 in Hepatosteatosis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no direct, publicly available scientific literature or clinical trial data investigating the specific effects of the molecule A3334 (also known as TQ-A3334, AL-034, or JNJ-64794964) on hepatosteatosis or Non-Alcoholic Fatty Liver Disease (NAFLD). This compound is a selective Toll-like Receptor 7 (TLR7) agonist primarily investigated for the treatment of chronic hepatitis B (HBV) infection.[1][2][3] This document, therefore, provides an in-depth technical overview of the known functions of TLR7 in liver pathophysiology to build a foundational, hypothetical framework for the potential effects of this compound on hepatosteatosis. All data and protocols are based on studies of other TLR7 agonists or related models and are presented to guide potential future research.

Introduction: this compound and the Rationale for Investigation in Hepatosteatosis

This compound is a potent, orally available, selective agonist of Toll-like Receptor 7 (TLR7).[1][4] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), often of viral origin.[5][6] Its activation triggers a signaling cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are vital for antiviral defense.[7][8] The primary clinical development of this compound has focused on leveraging this mechanism to treat chronic HBV infection.[2][9]

Hepatosteatosis, the hallmark of NAFLD, is characterized by the excessive accumulation of triglycerides in hepatocytes. While primarily a metabolic disorder, a growing body of evidence implicates the innate immune system and specific TLRs in the progression from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH).[5][10] The role of TLR7 in this context is complex and appears to be multifaceted, with some studies suggesting a protective role against liver injury, while others indicate a contribution to inflammation and disease progression.[11][12][13] This guide will explore these dual roles to build a scientific rationale for investigating this compound as a potential modulator of hepatosteatosis.

The Dual Role of TLR7 Signaling in Liver Pathophysiology

The existing literature presents a dichotomous role for TLR7 in the liver. Understanding both facets is critical to predicting the potential impact of a TLR7 agonist like this compound on hepatosteatosis.

Protective and Anti-Steatotic Potential of TLR7 Activation

Several studies suggest that TLR7 signaling could be beneficial in the context of liver disease:

-

Protection Against Fibrosis: TLR7-deficient mice have shown increased susceptibility to liver fibrosis, indicating that endogenous TLR7 signaling exerts a protective effect. Activation of TLR7 was found to suppress liver fibrosis through a type I IFN-dependent mechanism.[7]

-

Amelioration of Alcohol-Induced Steatosis: In models of alcohol-associated liver disease, TLR7 deficiency exacerbated hepatic steatosis, injury, and inflammation.[11] Conversely, treatment with a synthetic TLR7 ligand protected against alcohol-induced fatty liver, suggesting a direct anti-steatotic effect.[11][14]

-

Induction of Autophagy: TLR7 activation has been shown to induce autophagy in hepatocytes. This process is essential for cellular homeostasis and the clearance of lipid droplets (lipophagy). By enhancing autophagy, TLR7 signaling could potentially reduce lipid accumulation.[13][15]

Pro-Inflammatory and Pro-Steatotic Potential of TLR7 Activation

In contrast, other evidence points towards a detrimental role of TLR7 activation, particularly in the context of NASH:

-

Promotion of NASH: One study demonstrated that TLR7 signaling promotes NASH by inducing TNF-α and type I IFNs, which in turn inhibit the function of protective regulatory T cells (Treg).[12] In this model, a TLR7 antagonist was shown to ameliorate NASH.[12]

-

Contribution to Metabolic Inflammation: In models of diet-induced obesity, TLR7 deficiency was protective against body weight gain, hepatic inflammation, and glucose intolerance.[16] This suggests that TLR7 activation in immune cells may contribute to the chronic inflammation associated with metabolic syndrome.

-

Enhanced Inflammatory Response: In the context of alcoholic liver disease, while protective in some aspects, TLR7 expression is also increased and correlates with heightened levels of pro-inflammatory mediators.[17]

This conflicting evidence suggests that the net effect of a TLR7 agonist like this compound on hepatosteatosis may depend on the specific cellular targets, the underlying cause of the liver disease, and the inflammatory milieu.

Hypothetical Mechanism of Action of this compound in Hepatosteatosis

Based on the known functions of TLR7, this compound could influence hepatosteatosis through the canonical TLR7 signaling pathway, primarily in immune cells like plasmacytoid dendritic cells (pDCs) and Kupffer cells, and potentially in hepatocytes.

Signaling Pathway

Activation of endosomal TLR7 by an agonist like this compound initiates the recruitment of the adaptor protein MyD88. This leads to the formation of a complex with IRAK family kinases and TRAF6, ultimately activating two major downstream branches:

-

NF-κB Pathway: Leads to the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8]

-

IRF7 Pathway: Leads to the production of type I interferons (IFN-α/β).[8]

These secreted cytokines can then act on various liver cells, including hepatocytes, hepatic stellate cells, and Kupffer cells, to modulate inflammation, cell death, and metabolism.

Quantitative Data from Studies on TLR7 Agonists in Liver Models

The following tables summarize quantitative data from preclinical studies using TLR7 agonists other than this compound. This data provides a reference for the potential magnitude and direction of effects that could be investigated for this compound.

Table 1: Effects of TLR7 Agonist (1Z1) on Alcohol-Induced Liver Injury in Mice (Data extracted from a study on alcohol-associated liver disease)

| Parameter | Control (Ethanol-fed) | 1Z1 Treated (Ethanol-fed) | % Change |

| Serum ALT (U/L) | ~150 | ~75 | ↓ 50% |

| Hepatic Triglycerides (mg/g) | ~60 | ~30 | ↓ 50% |

| Hepatic TNF-α mRNA (fold change) | ~8 | ~3 | ↓ 62.5% |

| Hepatic IL-1β mRNA (fold change) | ~6 | ~2.5 | ↓ 58.3% |

Source: Adapted from Seo et al., PNAS (2020). Note: Values are approximate based on graphical data and serve for illustrative purposes.[11][14]

Table 2: Effects of TLR7 Agonist (Imiquimod) on Hepatocytes (Data extracted from an in vitro study on NAFLD)

| Parameter | Control | Imiquimod Treated | % Change |

| Hepatocyte Lipid Accumulation (OD) | ~0.6 | ~0.4 | ↓ 33% |

| TLR7 mRNA Expression (fold change) | 1.0 | ~3.5 | ↑ 250% |

| LC3A/B Protein (Autophagy marker) | Baseline | Increased | - |

| Secreted IGF-1 (ng/mL) | ~100 | ~150 | ↑ 50% |

Source: Adapted from Kim et al., Sci Rep (2016). Note: Values are approximate based on graphical data and serve for illustrative purposes.[13][15]

Proposed Experimental Protocols for this compound

To elucidate the specific effects of this compound on hepatosteatosis, a series of preclinical experiments would be required. The following protocols are based on established methodologies in the field.

In Vivo Model of Diet-Induced Hepatosteatosis

-

Objective: To determine the effect of this compound on the development and progression of hepatosteatosis and inflammation in a diet-induced mouse model of NAFLD/NASH.

-

Animal Model: C57BL/6J mice, 8 weeks old.

-

Diet: High-fat diet (HFD; 60% kcal from fat) or a diet high in fat, fructose, and cholesterol (e.g., AMLN diet) to induce steatosis and inflammation.

-

Treatment Groups:

-

Control Group: Standard chow + Vehicle.

-

HFD Group: HFD + Vehicle.

-

This compound Prophylactic Group: HFD + this compound (e.g., 1-10 mg/kg, oral gavage, once weekly). Treatment starts concurrently with the diet.

-

This compound Therapeutic Group: HFD for 12-16 weeks to establish steatosis, followed by HFD + this compound for an additional 4-8 weeks.

-

-

Duration: 16-24 weeks.

-

Endpoints:

-

Metabolic: Body weight, food intake, glucose and insulin (B600854) tolerance tests (GTT, ITT).

-

Serological: Serum ALT, AST, triglycerides, cholesterol, and inflammatory cytokines (TNF-α, IL-6).

-

Histological: Liver weight, H&E staining for steatosis, ballooning, and inflammation (NAFLD Activity Score), Sirius Red for fibrosis.

-

Biochemical: Hepatic triglyceride content.

-

Molecular: qPCR analysis of hepatic genes related to lipogenesis (e.g., Srebf1, Fasn), fatty acid oxidation (e.g., Ppara, Cpt1a), and inflammation (e.g., Tnf, Il6, Ccl2).

-

In Vitro Hepatocyte Lipid Loading Assay

-

Objective: To assess the direct effect of this compound on lipid accumulation in hepatocytes.

-

Cell Model: Primary mouse hepatocytes or human-derived Huh7 or HepG2 cells.

-

Method:

-

Culture cells to confluence.

-

Induce steatosis by incubating cells with a mixture of fatty acids (e.g., 0.5 mM oleic acid and 0.25 mM palmitic acid) for 24 hours.

-

Co-treat cells with fatty acids and varying concentrations of this compound (e.g., 0.1-10 µM).

-

After 24 hours, wash cells and assess intracellular lipid content.

-

-

Endpoints:

-

Lipid Staining: Oil Red O staining followed by quantification via colorimetric measurement after isopropanol (B130326) extraction.

-

Gene Expression: qPCR for lipogenic and inflammatory genes.

-

Mechanism: Western blot for markers of autophagy (LC3-II/LC3-I ratio) or other relevant pathways.

-

Mandatory Visualizations

References

- 1. Safety, pharmacokinetics and pharmacodynamics of TQ-A3334, an oral toll-like receptor 7 agonist in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JNJ-64794964 (AL-034/TQ-A3334), a TLR7 agonist, induces sustained anti-HBV activity in AAV/HBV mice via non-cytolytic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AL-034 (or TQ-A3334), a Selective Toll-like Receptor 7 Agonist for Oral Treatment of Chronic Hepatitis B Virus Infection [natap.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Role of Innate Immune Response in Non-Alcoholic Fatty Liver Disease: Metabolic Complications and Therapeutic Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vesatolimod Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]

- 7. Toll-like receptor 7-mediated type I interferon signaling prevents cholestasis- and hepatotoxin-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toll-like receptors in pathophysiology of liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 10. TLR7 agonist induced repression of hepatocellular carcinoma via the TLR7-IKK-NF-κB-IL6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oral administration of PEGylated TLR7 ligand ameliorates alcohol-associated liver disease via the induction of IL-22 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Toll-Like Receptor-7 Signaling Promotes Nonalcoholic Steatohepatitis by Inhibiting Regulatory T Cells in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Toll-like receptor 7 affects the pathogenesis of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Toll-like receptor 7 affects the pathogenesis of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TLR7 at the interface of obesity and metabolic syndrome | ANR [anr.fr]

- 17. TLR7‐let‐7 Signaling Contributes to Ethanol‐Induced Hepatic Inflammatory Response in Mice and in Alcoholic Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

TQ-A3334 for Chronic Hepatitis B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on TQ-A3334, a novel investigational agent for the treatment of chronic hepatitis B (CHB). TQ-A3334, also known as AL-034 and JNJ-64794964, is a selective, orally administered Toll-like receptor 7 (TLR7) agonist.[1][2] This document details the compound's mechanism of action, summarizes key preclinical and clinical findings, and provides insights into the experimental methodologies employed in its evaluation.

Core Concepts: Mechanism of Action

TQ-A3334 functions as an immunomodulator by activating the innate immune system through the TLR7 pathway. TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA) viruses, triggering a signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[3] This orchestrated immune response is pivotal in controlling and clearing viral infections. The activation of TLR7 by TQ-A3334 is designed to break the immune tolerance characteristic of chronic HBV infection and induce a potent antiviral state.

Signaling Pathway of TQ-A3334 (TLR7 Agonist)

Caption: TLR7 signaling pathway activated by TQ-A3334.

Preclinical Research: AAV/HBV Mouse Model

A pivotal preclinical study evaluated the antiviral activity of TQ-A3334 in an adeno-associated virus-delivered HBV (AAV/HBV) mouse model. This model establishes persistent HBV replication and antigenemia, mimicking key aspects of chronic infection in humans.

Experimental Protocol: Preclinical Evaluation in AAV/HBV Mice

While the complete, detailed protocol is proprietary, the general methodology involved the following steps:

-

Model Establishment: C57BL/6 mice were infected with an AAV vector carrying 1.3 copies of the HBV genome.[2] This leads to long-term expression of HBV antigens and replication of the virus.

-

Dosing Regimen: Following the establishment of stable HBV infection, mice were treated orally with TQ-A3334 (also referred to as JNJ-64794964) once weekly for 12 weeks at doses of 2, 6, or 20 mg/kg.[4] A vehicle control group was also included.

-

Monitoring: Plasma samples were collected at regular intervals during the 12-week treatment period and for a 4-week follow-up period to monitor viral markers.

-

Endpoint Analysis: At the end of the study, spleen and liver tissues were harvested for immunological and virological analysis.

Experimental Workflow: Preclinical AAV/HBV Mouse Study

Caption: Workflow of the preclinical evaluation of TQ-A3334.

Preclinical Efficacy Data

The study demonstrated a dose-dependent antiviral effect of TQ-A3334.

| Dose Group | Plasma HBV DNA Reduction | Plasma HBsAg Reduction | Anti-HBs Antibody Induction | HBsAg-specific T-cell Induction |

| 6 mg/kg | Partial decrease | Partial decrease | Observed in 1/8 animals | Observed in 1/8 animals |

| 20 mg/kg | Undetectable by week 3 | Undetectable by week 3 | High levels observed | Detected in spleen |

Table 1: Summary of Preclinical Efficacy of TQ-A3334 in AAV/HBV Mice.[4]

Importantly, the antiviral effect at the 20 mg/kg dose was sustained, with no rebound of HBV DNA or HBsAg observed during the 4-week follow-up period.[4] The study also noted that the antiviral activity was achieved through a non-cytolytic mechanism, as evidenced by normal alanine (B10760859) aminotransferase (ALT) levels and minimal immune cell infiltration in the liver.[4]

Clinical Research: Studies in Humans

TQ-A3334 has progressed into clinical development, with studies in healthy volunteers and patients with chronic hepatitis B.

Phase 1 Study in Healthy Volunteers

A Phase 1, randomized, double-blind, placebo-controlled, single-ascending dose study was conducted to evaluate the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of TQ-A3334 in 48 healthy individuals.[1]

-

Study Design: Single-ascending doses of TQ-A3334 ranging from 0.2 mg to 1.8 mg were administered orally.[1] A food-effect cohort was also included, receiving a 1.2 mg dose with food.[1]

-

Safety Monitoring: Subjects were monitored for adverse events (AEs), and clinical laboratory tests were performed.

-

Pharmacokinetic Analysis: Blood samples were collected at multiple time points post-dose to determine the plasma concentrations of TQ-A3334 and its pharmacokinetic parameters, such as Cmax (maximum concentration) and AUC (area under the curve).

-

Pharmacodynamic Analysis: The induction of downstream markers of TLR7 activation, including Monocyte Chemoattractant Protein-1 (MCP-1), Interferon-stimulated gene 15 (ISG-15), MX Dynamin Like GTPase 1 (MX-1), and 2'-5'-Oligoadenylate Synthetase 1 (OAS-1), was measured in blood samples.[1]

Safety and Tolerability: TQ-A3334 was found to be safe and well-tolerated at single oral doses up to 1.8 mg.[1] No serious adverse events were reported. The most common AEs were decreased lymphocyte count and headache, which are consistent with IFN-α exposure and the mechanism of action of TLR7 agonists.[1]